

# Different hydrated forms of barium hydroxide.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Barium hydroxide*

Cat. No.: *B8815605*

[Get Quote](#)

An In-depth Technical Guide to the Hydrated Forms of **Barium Hydroxide**

## Introduction

**Barium hydroxide**, with the chemical formula  $\text{Ba}(\text{OH})_2$ , is a strong alkaline compound that exists in several forms, distinguished by its degree of hydration.<sup>[1][2][3]</sup> The primary forms encountered in research and industrial applications are the anhydrous form ( $\text{Ba}(\text{OH})_2$ ), the monohydrate ( $\text{Ba}(\text{OH})_2 \cdot \text{H}_2\text{O}$ ), and the octahydrate ( $\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$ ).<sup>[2][4]</sup> The monohydrate is often referred to as baryta and is the most common commercial form.<sup>[5][6][7]</sup> Understanding the distinct physicochemical properties, preparation methods, and interconversion pathways of these hydrated forms is critical for their effective application in organic synthesis, analytical chemistry, and various industrial processes.<sup>[1][8]</sup>

This technical guide provides a comprehensive overview of the different hydrated forms of **barium hydroxide**, detailing their properties, experimental protocols for their preparation and analysis, and the logical pathways that connect them.

## Physicochemical Properties

The degree of hydration significantly influences the physical and chemical properties of **barium hydroxide**. The key quantitative data for the anhydrous, monohydrate, and octahydrate forms are summarized below for direct comparison.

## Comparative Data of Barium Hydroxide Forms

| Property      | Anhydrous<br>(Ba(OH) <sub>2</sub> ) | Monohydrate<br>(Ba(OH) <sub>2</sub> ·H <sub>2</sub> O) | Octahydrate<br>(Ba(OH) <sub>2</sub> ·8H <sub>2</sub> O) |
|---------------|-------------------------------------|--------------------------------------------------------|---------------------------------------------------------|
| Molar Mass    | 171.34 g/mol [2][4][7]<br>[9]       | 189.355 g/mol [2][4][9]<br>[10]                        | 315.46 g/mol [2][4][9]<br>[11]                          |
| Appearance    | White solid[1][4]                   | White granular<br>powder[6][9][12]                     | Colorless or white<br>crystals[1][9][11][13]            |
| Density       | 4.5 g/cm <sup>3</sup> (20 °C)[4]    | 3.743 g/cm <sup>3</sup> (25 °C)[2]<br>[4][14]          | 2.18 g/cm <sup>3</sup> (25 °C)[4]<br>[11][13]           |
| Melting Point | 407 °C[2][4]                        | 300 °C[2][4]                                           | 78 °C[4][9][11][13][15]                                 |
| Boiling Point | 780–800 °C<br>(Decomposes)[2][4]    | Decomposes                                             | 780 °C (Decomposes)<br>[15]                             |

## Solubility in Water

The solubility of **barium hydroxide** in water is highly dependent on temperature. The octahydrate form is significantly more soluble in hot water than in cold water.[4][12] Clear aqueous solutions of **barium hydroxide** are known as "baryta water." [6]

| Temperature (°C) | Solubility ( g/100 mL) |
|------------------|------------------------|
| 0                | 1.67[4]                |
| 10               | 2.48[4]                |
| 20               | 3.89[4]                |
| 30               | 5.59[4]                |
| 40               | 8.22[4]                |
| 50               | 13.1[4]                |
| 60               | 20.9[4]                |
| 80               | 101.4[4]               |

# Experimental Protocols

Detailed methodologies for the synthesis, interconversion, and analysis of **barium hydroxide** hydrates are essential for reproducible results in a laboratory setting.

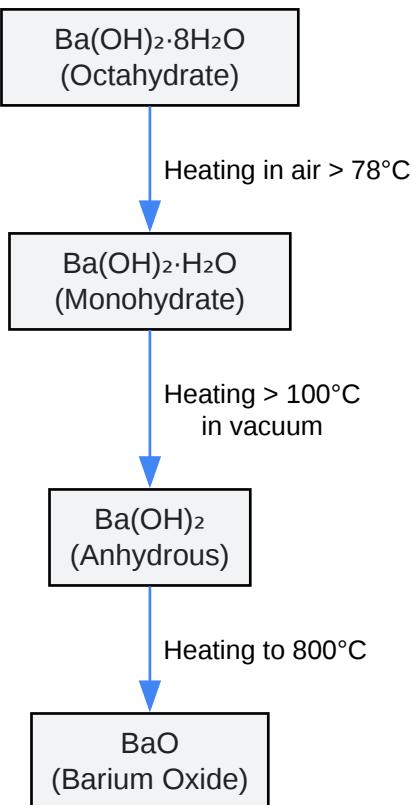
## Synthesis and Preparation of Hydrated Forms

### Protocol 3.1.1: Preparation of **Barium Hydroxide** Octahydrate from Barium Oxide

This method is based on the exothermic reaction of barium oxide with water.[\[4\]](#)

- Reagents and Equipment: Barium oxide (BaO), deionized water, crystallizing dish, heating plate, filtration apparatus.
- Procedure: a. Carefully add barium oxide (BaO) to a sufficient volume of hot deionized water in a crystallizing dish.[\[8\]](#) The reaction is highly exothermic.[\[4\]](#) b. Heat the mixture to boiling to ensure complete dissolution.[\[16\]](#) c. Filter the hot solution quickly to remove any insoluble impurities, such as barium carbonate.[\[16\]](#) d. Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice-water bath to 0°C.[\[16\]](#) e. Colorless crystals of **barium hydroxide** octahydrate ( $\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$ ) will precipitate.[\[5\]](#)[\[16\]](#) f. Collect the crystals by filtration and dry them at room temperature in a desiccator, ensuring protection from atmospheric carbon dioxide.[\[16\]](#)

### Protocol 3.1.2: Preparation via Double Displacement


**Barium hydroxide** can be synthesized by reacting a soluble barium salt with a strong base.

- Reagents and Equipment: Barium chloride ( $\text{BaCl}_2$ ) or Barium sulfide ( $\text{BaS}$ ), Sodium hydroxide ( $\text{NaOH}$ ), deionized water, beakers, heating plate, filtration apparatus.
- Procedure (using  $\text{BaS}$ ): a. Prepare an aqueous solution of barium sulfide ( $\text{BaS}$ ). b. In a separate vessel, prepare a solution of sodium hydroxide ( $\text{NaOH}$ ). c. Mix the two solutions. **Barium hydroxide** will precipitate and can be collected. The reaction is:  $\text{BaS} + 2\text{NaOH} \rightarrow \text{Ba}(\text{OH})_2 + \text{Na}_2\text{S}$ .[\[8\]](#)

## Interconversion of Hydrated Forms

The different hydrated forms can be converted into one another through controlled heating.

## Interconversion Pathway of Barium Hydroxide Forms

[Click to download full resolution via product page](#)

Caption: Logical flow of the conversion between hydrated forms of **barium hydroxide**.

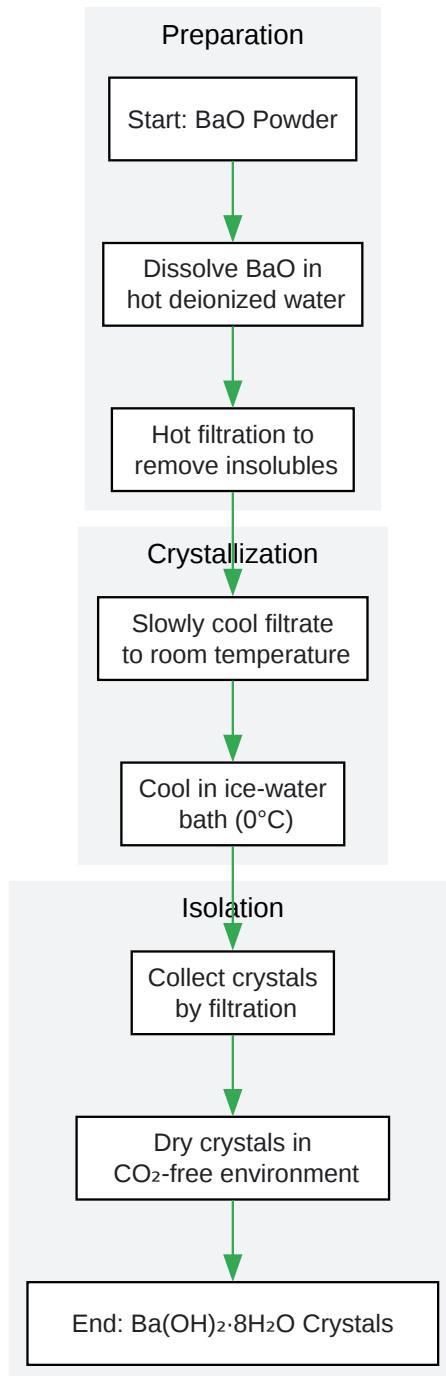
Protocol 3.2.1: Conversion of Octahydrate to Monohydrate

- Place a known quantity of **barium hydroxide** octahydrate in a drying oven.
- Heat the sample in air at a temperature above 78°C but below 100°C.[4][5]
- The octahydrate will lose seven water molecules to form the monohydrate.[8]

Protocol 3.2.2: Preparation of Anhydrous **Barium Hydroxide** from Monohydrate

- Place **barium hydroxide** monohydrate in a vacuum-compatible heating apparatus.

- Heat the sample to a temperature above 100°C under vacuum.[4][5]
- The monohydrate will lose its final water molecule, yielding anhydrous **barium hydroxide**.

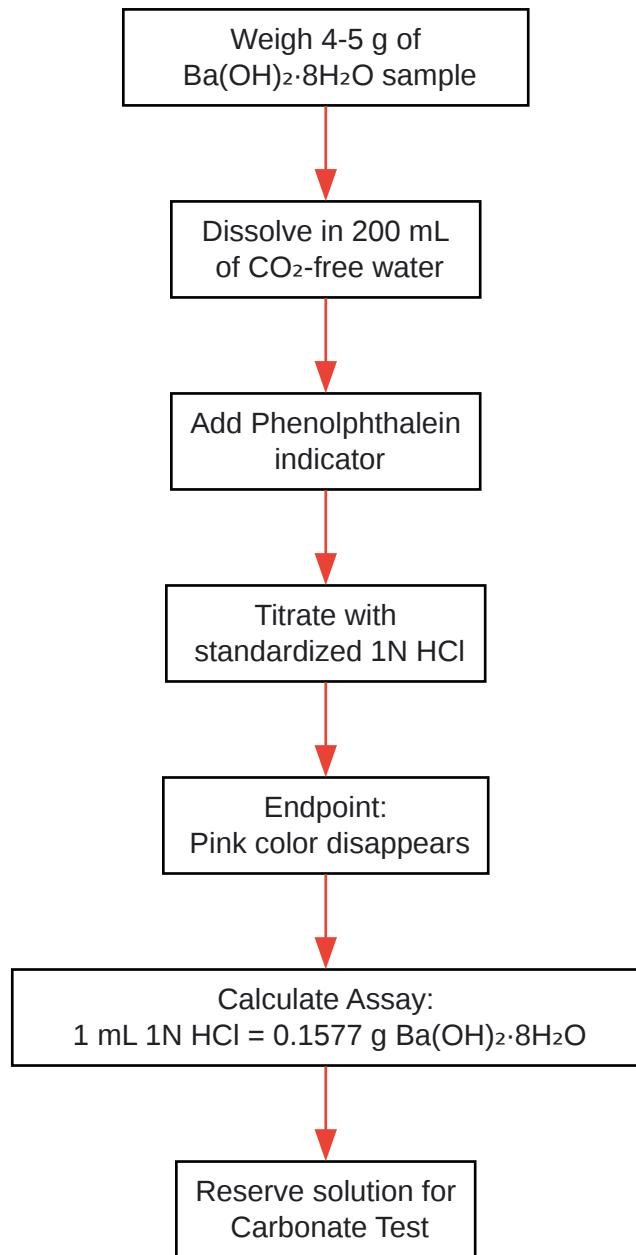

## Analytical Characterization

Purity assessment is crucial, especially when using **barium hydroxide** as a titrant in analytical chemistry.[17]

### Protocol 3.3.1: Assay of **Barium Hydroxide** Octahydrate (Acid-Base Titrimetry)

This procedure determines the purity of the **barium hydroxide** sample.

- Sample Preparation: Accurately weigh 4-5 g of the **barium hydroxide** octahydrate sample. Dissolve it in approximately 200 mL of freshly boiled and cooled (carbon dioxide-free) deionized water.[18]
- Titration: Add 0.10 mL (2-3 drops) of phenolphthalein indicator solution to the sample solution. Titrate with a standardized 1 N hydrochloric acid (HCl) volumetric solution until the pink color disappears.[18]
- Calculation: One milliliter of 1 N hydrochloric acid is equivalent to 0.1577 g of  $\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$ . [18] Calculate the assay percentage based on the initial sample weight and the volume of titrant used.
- Note: Reserve the titrated solution for the carbonate determination.[18]


Workflow for Synthesis of  $\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$ [Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **barium hydroxide** octahydrate.

## Protocol 3.3.2: Determination of Carbonate Impurity

**Barium hydroxide** readily absorbs atmospheric CO<sub>2</sub>, forming insoluble barium carbonate (BaCO<sub>3</sub>), which can interfere with titrations.[11][19][20]

- Procedure: Take the solution reserved from the assay (Protocol 3.3.1). Add an additional 5.00 mL of 1 N HCl.[18]
- Heat the solution to boiling and boil gently to expel all dissolved CO<sub>2</sub>.[18]
- Cool the solution and add 0.10 mL of methyl orange indicator solution.
- Titrate the excess acid with a standardized 1 N sodium hydroxide (NaOH) volumetric solution.[18]
- Calculation: The amount of HCl consumed by the carbonate is determined by the back titration. Each milliliter of 1 N HCl consumed corresponds to 0.09867 g of BaCO<sub>3</sub>.[18]

Workflow for Titrimetric Assay of  $\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$ [Click to download full resolution via product page](#)

Caption: Experimental workflow for the titrimetric assay of **barium hydroxide**.

## Applications of Different Hydrated Forms

- Octahydrate ( $\text{Ba(OH)}_2 \cdot 8\text{H}_2\text{O}$ ): Due to its higher solubility, it is frequently used in analytical chemistry for the titration of weak acids, particularly organic acids.[5][11][17] Its reaction with ammonium salts is strongly endothermic and is often used in classroom demonstrations.[4][5] It also serves as a raw material for producing the monohydrate form.[21]
- Monohydrate ( $\text{Ba(OH)}_2 \cdot \text{H}_2\text{O}$ ): This is the most common commercial form and is widely used in industrial applications.[6][7] It serves as an additive in lubricants and greases, a stabilizer for plastics like PVC, and is used to dehydrate and remove sulfates from various products due to the low solubility of barium sulfate.[5][12][21]
- Anhydrous ( $\text{Ba(OH)}_2$ ): Used in organic synthesis as a strong base for reactions such as the hydrolysis of esters and nitriles and in aldol condensations.[4][5][8]

## Safety and Handling

**Barium hydroxide** is toxic and corrosive.[11] It can cause severe burns to the skin, eyes, and respiratory tract.[22] Ingestion is harmful and can lead to serious health effects.[1][2]

- Personal Protective Equipment (PPE): Always use gloves, safety goggles, and a lab coat when handling.[11] A respirator should be used when handling the powder to avoid inhalation.[11]
- Storage: Store in a cool, dry, well-ventilated area, tightly sealed to prevent absorption of atmospheric moisture and carbon dioxide.[11][20] Keep away from acids and metals like aluminum and zinc.[14]
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [grokipedia.com](#) [grokipedia.com]
- 2. [Barium Hydroxide Formula](#) [softschools.com]
- 3. [Barium Hydroxide: A Detailed Concept](#) | Turito [turito.com]
- 4. [Barium hydroxide - Sciencemadness Wiki](#) [sciencemadness.org]
- 5. [Barium hydroxide - Wikipedia](#) [en.wikipedia.org]
- 6. [chem.libretexts.org](#) [chem.libretexts.org]
- 7. [Barium\\_hydroxide](#) [chemeurope.com]
- 8. [Barium hydroxide | 17194-00-2](#) [chemicalbook.com]
- 9. [Barium Hydroxide](#) [commonorganicchemistry.com]
- 10. [Barium hydroxide \(Ba\(OH\)2\), monohydrate | BaH2O2.H2O | CID 16211219 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 11. [Mintchem Barium hydroxide octahydrate \(Ba\(OH\)2·8H2O\) Suppliers, Exporters | HEAVEN](#) [heavenmaterials.com]
- 12. [What is Barium Hydroxide Monohydrate \(BHMH\)?](#) [sunecochemical.com]
- 13. [barium hydroxide octahydrate](#) [chemister.ru]
- 14. [Barium hydroxide monohydrate | 22326-55-2](#) [chemicalbook.com]
- 15. [Barium hydroxide octahydrate | 12230-71-6](#) [chemicalbook.com]
- 16. [prepchem.com](#) [prepchem.com]
- 17. [nbinno.com](#) [nbinno.com]
- 18. [pubs.acs.org](#) [pubs.acs.org]
- 19. [Barium Hydroxide:How It Works and Where It's Used](#) [eureka.patsnap.com]
- 20. [Page loading...](#) [wap.guidechem.com]
- 21. [Application of Barium Hydroxide](#) [toptionchem.com]
- 22. [ProChem, Inc. Barium Hydroxide Octahydrate, ACS Grade - Versatile Base for Industrial & Chemical Applications](#) [prochemonline.com]
- To cite this document: BenchChem. [Different hydrated forms of barium hydroxide.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8815605#different-hydrated-forms-of-barium-hydroxide\]](https://www.benchchem.com/product/b8815605#different-hydrated-forms-of-barium-hydroxide)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)